molecular formula C14H12BrN3O2S2 B10962483 N-(1-benzyl-1H-pyrazol-3-yl)-5-bromothiophene-2-sulfonamide

N-(1-benzyl-1H-pyrazol-3-yl)-5-bromothiophene-2-sulfonamide

Cat. No.: B10962483
M. Wt: 398.3 g/mol
InChI Key: UDYVIYCUZUGNGC-UHFFFAOYSA-N
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Description

N-(1-Benzyl-1H-pyrazol-3-yl)-5-bromo-2-thiophenesulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structure, which includes a benzyl group, a pyrazole ring, a bromine atom, and a thiophenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzyl-1H-pyrazol-3-yl)-5-bromo-2-thiophenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the benzyl group. The bromine atom is then added through a bromination reaction, and finally, the thiophenesulfonamide group is introduced via sulfonation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-1H-pyrazol-3-yl)-5-bromo-2-thiophenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

N-(1-Benzyl-1H-pyrazol-3-yl)-5-bromo-2-thiophenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-Benzyl-1H-pyrazol-3-yl)-5-bromo-2-thiophenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Benzyl-1H-pyrazol-3-yl)-2-phenoxyacetamide
  • N-(1-Benzyl-1H-pyrazol-3-yl)-3-chlorobenzamide
  • 1-(1-Benzyl-1H-pyrazol-3-yl)methanamine

Uniqueness

What sets N-(1-Benzyl-1H-pyrazol-3-yl)-5-bromo-2-thiophenesulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the bromine atom and the thiophenesulfonamide group makes it particularly versatile for various applications in research and industry.

Properties

Molecular Formula

C14H12BrN3O2S2

Molecular Weight

398.3 g/mol

IUPAC Name

N-(1-benzylpyrazol-3-yl)-5-bromothiophene-2-sulfonamide

InChI

InChI=1S/C14H12BrN3O2S2/c15-12-6-7-14(21-12)22(19,20)17-13-8-9-18(16-13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)

InChI Key

UDYVIYCUZUGNGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)NS(=O)(=O)C3=CC=C(S3)Br

Origin of Product

United States

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